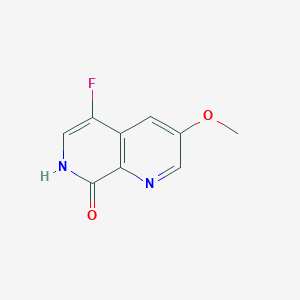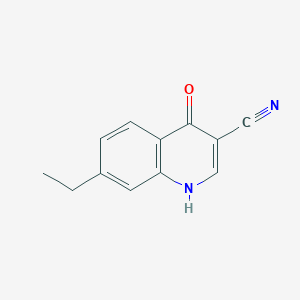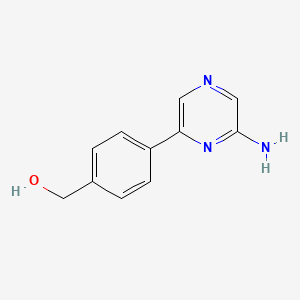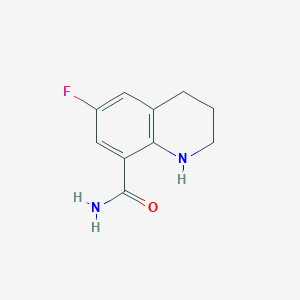
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 3rd position, and a ketone group at the 8th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a precursor containing a fluorine-substituted aromatic ring and a methoxy group can undergo cyclization in the presence of a suitable catalyst to form the desired naphthyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction can produce alcohol-substituted naphthyridines.
Applications De Recherche Scientifique
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1,7-naphthyridin-8(7H)-one: Lacks the methoxy group at the 3rd position.
3-Methoxy-1,7-naphthyridin-8(7H)-one: Lacks the fluorine atom at the 5th position.
1,7-Naphthyridin-8(7H)-one: Lacks both the fluorine atom and methoxy group.
Uniqueness
The presence of both the fluorine atom and methoxy group in 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one makes it unique compared to similar compounds
Propriétés
Formule moléculaire |
C9H7FN2O2 |
|---|---|
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
5-fluoro-3-methoxy-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C9H7FN2O2/c1-14-5-2-6-7(10)4-12-9(13)8(6)11-3-5/h2-4H,1H3,(H,12,13) |
Clé InChI |
PVEFXRHGXYTRQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=O)NC=C2F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)


![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)


![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)

![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)

![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
